

Spectroscopic and Synthetic Profile of Bis(tributylstannyl)acetylene: A Technical Guide

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Compound of Interest

Compound Name: Bis(tributylstannyl)acetylene

Cat. No.: B1583220

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bis(tributylstannyl)acetylene**, a versatile organotin reagent widely employed in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, alongside a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Bis(tributylstannyl)acetylene**, providing a clear and concise reference for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Bis(tributylstannyl)acetylene**. The chemical shifts are reported in parts per million (ppm) and coupling constants in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.45 - 1.65	m	12H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
1.25 - 1.40	m	12H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
0.85 - 1.00	m	30H	Sn-CH ₂ - & Sn-(CH ₂) ₃ -CH ₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
113.5	Sn-C \equiv C-Sn
29.2	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
27.4	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
13.7	Sn-(CH ₂) ₃ -CH ₃
11.1	Sn-CH ₂ -

Table 3: ¹¹⁹Sn NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
-85.0	Sn-C \equiv C-Sn

Infrared (IR) Spectroscopy

The IR spectrum of **Bis(tributylstannyl)acetylene** provides valuable information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2956	Strong	C-H stretch (asymmetric, CH ₃)
2919	Strong	C-H stretch (asymmetric, CH ₂)
2871	Strong	C-H stretch (symmetric, CH ₃)
2853	Strong	C-H stretch (symmetric, CH ₂)
2070	Weak	C≡C stretch
1464	Medium	C-H bend (CH ₂)
1377	Medium	C-H bend (CH ₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Mass Spectrometry Fragmentation Data

m/z	Relative Intensity	Assignment
549	Moderate	[M - C ₄ H ₉] ⁺
291	High	[Sn(C ₄ H ₉) ₃] ⁺
235	High	[Sn(C ₄ H ₉) ₂] ⁺
179	High	[Sn(C ₄ H ₉)] ⁺
121	Moderate	[Sn] ⁺
57	Very High	[C ₄ H ₉] ⁺

Experimental Protocols

Synthesis of Bis(tributylstannyl)acetylene

A common method for the synthesis of **Bis(tributylstannyl)acetylene** involves the reaction of a lithium acetylide species with tributyltin chloride.

Procedure:

- **Preparation of Lithium Acetylide:** Acetylene gas is bubbled through a solution of n-butyllithium in an appropriate solvent (e.g., tetrahydrofuran, THF) at low temperature (typically -78 °C) to form the lithium acetylide-ethylenediamine complex. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction with Tributyltin Chloride:** To the freshly prepared lithium acetylide solution, two equivalents of tributyltin chloride are added dropwise at low temperature.
- **Warming and Quenching:** The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **Bis(tributylstannyl)acetylene** as a colorless oil.

Spectroscopic Analysis

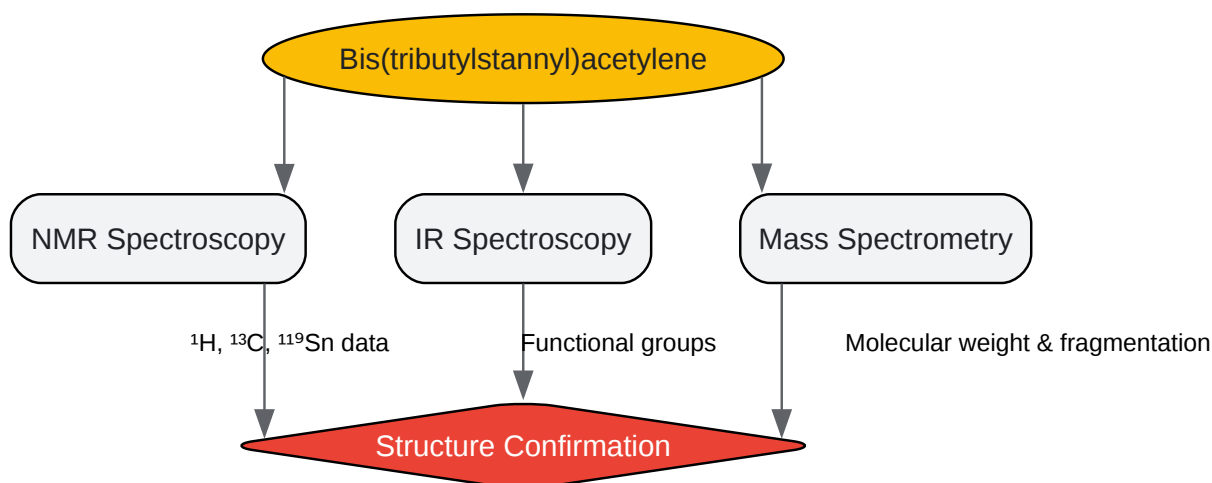
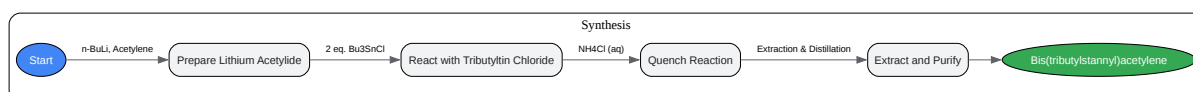
The following general procedures are employed for the spectroscopic characterization of **Bis(tributylstannyl)acetylene**.

- **NMR Spectroscopy:** ^1H , ^{13}C , and ^{119}Sn NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR. For ^{119}Sn NMR, tetramethyltin can be used as an external standard.
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates for analysis.
- **Mass Spectrometry:** Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is

injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of **Bis(tributylstannyl)acetylene**.



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